Cas no 1060802-00-7 (2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone)
1060802-00-7 structure
Product Name:2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone
CAS-nummer:1060802-00-7
MF:C8H3F6NO
MW:243.105942964554
CID:2623913
PubChem ID:72212099
Update Time:2025-04-21
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone Chemische en fysische eigenschappen
Naam en identificatie
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- AB67596
- 3-(Trifluoroacetyl)-5-(trifluoromethyl)pyridine, 97%
- 2,2,2-TRIFLUORO-1-(5-(TRIFLUOROMETHYL)PYRIDIN-3-YL)ETHANONE
- 3-(Trifluoroacetyl)-5-(trifluoromethyl)pyridine
- 2,2,2-TRIFLUORO-1-[5-(TRIFLUOROMETHYL)PYRIDIN-3-YL]ETHANONE
- AKOS017344689
- 2,2,2-trifluoro-1-[5-(trifluoromethyl)pyridin-3-yl]ethan-1-one
- MFCD13189029
- 1060802-00-7
- 2,2,2-Trifluoro-1-(5-trifluoromethyl-pyridin-3-yl)-ethanone
- 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone
-
- Inchi: 1S/C8H3F6NO/c9-7(10,11)5-1-4(2-15-3-5)6(16)8(12,13)14/h1-3H
- InChI-sleutel: WYRHPJSLIVMOSR-UHFFFAOYSA-N
- LACHT: FC(C1=CN=CC(C(C(F)(F)F)=O)=C1)(F)F
Berekende eigenschappen
- Exacte massa: 243.01188269Da
- Monoisotopische massa: 243.01188269Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 1
- Complexiteit: 271
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.5
- Topologisch pooloppervlak: 30Ų
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-YL)ethanone Gerelateerde literatuur
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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